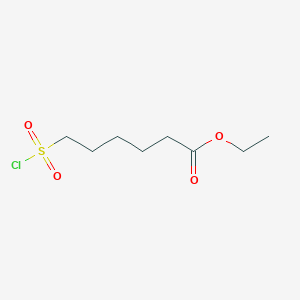

Ethyl 6-(chlorosulfonyl)hexanoate

Vue d'ensemble

Description

Ethyl 6-(chlorosulfonyl)hexanoate, also known as ethyl 6-chlorohexanoate, is a chemical compound belonging to the class of organosulfur compounds. It is a colorless liquid with a pungent odor. It is a versatile reagent used in organic synthesis, and has a wide range of applications in the fields of medicine, chemical engineering, and materials science.

Applications De Recherche Scientifique

Catalysis and Synthesis

- Ethyl 6-(chlorosulfonyl)hexanoate has been explored in the context of catalytic processes, particularly in the synthesis of higher alcohols such as 2-Ethyl-1-hexanol through the Guerbet reaction. This demonstrates the compound's utility in creating more complex alcohol structures from simpler ones like ethanol, potentially for sustainable chemical production methods (Patel et al., 2015).

Chemical Properties and Analysis

- Research has delved into the chemical and textural characteristics of chlorosulfonated materials, which could be related to derivatives of Ethyl 6-(chlorosulfonyl)hexanoate. Such studies investigate the impact of chlorosulfonation on materials like styrene-divinylbenzene copolymer beads, providing insights into the chemical modifications and potential applications of these materials in various industrial processes (Rabia et al., 1996).

Environmental Applications

- The removal of 2-Ethyl-1-hexanol from aqueous solutions, which could be an application or a study related to the degradation or transformation of Ethyl 6-(chlorosulfonyl)hexanoate, has been examined. This involves understanding how compounds like Ethyl 6-(chlorosulfonyl)hexanoate or its derivatives interact with environmental matrices and how they can be efficiently removed or recovered, highlighting the environmental aspect of its applications (Chang et al., 2013).

Methodological Advances

- The synthesis of Ethyl 6-(chlorosulfonyl)hexanoate and related compounds involves innovative methodological approaches, demonstrating advancements in chemical synthesis techniques. For example, the synthesis of hexanoic acid 2-(diethylamino) ethyl ester from hexanoic acid showcases the development of efficient synthesis routes for related ester compounds, which could be extended or analogous to methods used for Ethyl 6-(chlorosulfonyl)hexanoate (Zhao Qing-lan, 2007).

Propriétés

IUPAC Name |

ethyl 6-chlorosulfonylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO4S/c1-2-13-8(10)6-4-3-5-7-14(9,11)12/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZUXFLPHSAOFDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626146 | |

| Record name | Ethyl 6-(chlorosulfonyl)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-(chlorosulfonyl)hexanoate | |

CAS RN |

319452-62-5 | |

| Record name | Hexanoic acid, 6-(chlorosulfonyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=319452-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-(chlorosulfonyl)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

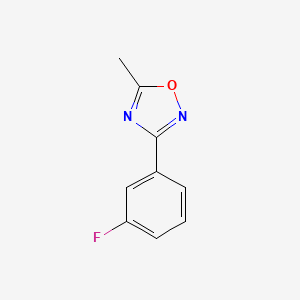

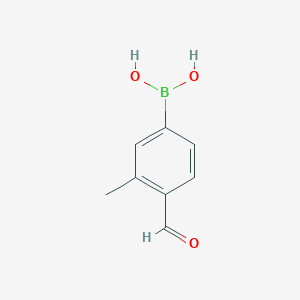

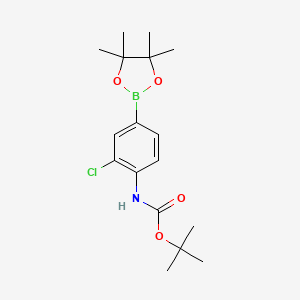

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1344172.png)

![6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine](/img/structure/B1344176.png)

![[4-(Pyridin-4-yl)phenyl]methanamine](/img/structure/B1344180.png)